molecular formula C19H22N2O6S B5770649 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

Cat. No. B5770649
M. Wt: 406.5 g/mol
InChI Key: XXNHHISUAPVPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide, also known as TAPS, is a compound that has been studied for its potential use in scientific research. TAPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide works by binding to the active site of PDE10A, preventing the protein from breaking down cyclic nucleotides such as cAMP and cGMP. This leads to an increase in the levels of these nucleotides, which can have a variety of downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide are largely dependent on its inhibition of PDE10A. Studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can increase the levels of cAMP and cGMP in the brain, leading to changes in neurotransmitter release and synaptic plasticity. 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects in certain cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide in lab experiments is its specificity for PDE10A. This allows researchers to study the function of this protein without affecting other cellular processes. However, one limitation of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is its relatively low potency compared to other PDE inhibitors. This can make it difficult to achieve the desired level of inhibition in certain experiments.

Future Directions

There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as schizophrenia and Huntington's disease, which are associated with dysregulation of PDE10A. Another direction is the development of more potent and selective PDE inhibitors based on the structure of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide and its potential use as a research tool.

Synthesis Methods

The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide involves the reaction of 3,4,5-trimethoxyaniline with pyrrolidine-2,5-dione followed by the addition of benzenesulfonyl chloride. The resulting product is purified through recrystallization to obtain 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide in its pure form.

Scientific Research Applications

4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been used in scientific research as a tool to study the function of certain proteins in the body. Specifically, 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of the protein phosphodiesterase (PDE) 10A. PDE10A is involved in a variety of physiological processes, including cognition, movement, and reward. By inhibiting the activity of PDE10A, 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can be used to study the role of this protein in these processes.

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-16-11-13(12-17(26-2)19(16)27-3)20-28(23,24)15-8-6-14(7-9-15)21-10-4-5-18(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNHHISUAPVPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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